6-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine
CAS No.:
Cat. No.: VC17765944
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2S |
|---|---|
| Molecular Weight | 204.29 g/mol |
| IUPAC Name | 6-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C11H12N2S/c1-9-2-3-11(7-12-9)13-6-10-4-5-14-8-10/h2-5,7-8,13H,6H2,1H3 |
| Standard InChI Key | HHCBOFGLLKFNGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C=C1)NCC2=CSC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a pyridine ring with a thiophene-based side chain. The pyridine ring’s nitrogen atom at the third position is bonded to a methylene group (), which connects to the thiophene ring at its third carbon. This arrangement introduces electronic heterogeneity, as the electron-rich thiophene and electron-deficient pyridine moieties create a polarized system .
Key Molecular Data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.29 g/mol |
| IUPAC Name | 6-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine |
| Canonical SMILES | CC1=NC=C(C=C1)NCC2=CSC=C2 |
| InChI Key | HHCBOFGLLKFNGQ-UHFFFAOYSA-N |
The branched structure enhances solubility in polar aprotic solvents like dichloromethane and toluene, while the thiophene group contributes to π-π stacking interactions in solid-state configurations.
Synthesis and Optimization
Primary Synthetic Route
The synthesis of 6-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine typically involves a nucleophilic substitution reaction between 6-methylpyridin-3-amine and thiophen-3-ylmethyl chloride under basic conditions. Potassium carbonate or sodium hydroxide is used to deprotonate the amine, facilitating the attack on the electrophilic methyl chloride derivative.
Reaction Conditions:
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Solvents: Toluene or dichloromethane (anhydrous).
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Temperature: Room temperature to 80°C, depending on reaction scale.
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Yield: ~60–75% after purification via column chromatography.
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Reactions
The pyridine ring’s nitrogen atom and the thiophene’s sulfur atom serve as reactive sites. Key transformations include:
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Oxidation: Reaction with hydrogen peroxide yields sulfoxide or sulfone derivatives, altering electronic properties.
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Alkylation/Acylation: The amine group undergoes alkylation with alkyl halides or acylation with acid chlorides, producing secondary or tertiary amines.
Coordination Chemistry
The compound’s lone electron pairs on nitrogen and sulfur enable coordination with transition metals. Preliminary studies suggest utility in forming complexes with Cu(II) and Fe(III), which could catalyze cross-coupling reactions .
Industrial and Research Applications
Organic Synthesis
The compound serves as a precursor for:
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Heterocyclic Frameworks: Building block for imidazo[1,2-a]pyridines via cyclization reactions .
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Ligand Design: Coordination complexes for catalytic applications.
Material Science
Its π-conjugated system makes it a candidate for organic semiconductors or fluorescent probes, though empirical studies are needed.
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